molecular formula C29H34N2O2 B020339 Dotarizine CAS No. 84625-59-2

Dotarizine

Cat. No. B020339
CAS RN: 84625-59-2
M. Wt: 442.6 g/mol
InChI Key: LRMJAFKKJLRDLE-UHFFFAOYSA-N
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Description

Dotarizine is a novel drug chemically related to Diphenylbutylpiperazines, known for their Ca(2+)-antagonistic, alpha-adrenolytic, and antihistaminic properties. Dotarizine also exhibits strong 5-HT2 receptor-specific antiserotoninergic properties (Kuridze et al., 2000).

Synthesis Analysis

The specific synthesis process of Dotarizine is not detailed in the available literature. However, it is structurally related to piperazine derivatives, suggesting a synthesis pathway involving piperazine as a key intermediate.

Molecular Structure Analysis

Dotarizine's molecular structure, characterized by its relation to Diphenylbutylpiperazines and piperazine derivatives, contributes to its pharmacological profile, particularly its calcium channel blocking and serotonin receptor antagonism (Villarroya et al., 1995).

Chemical Reactions and Properties

Dotarizine blocks calcium uptake in a concentration-dependent manner, indicating its role as a calcium antagonist. It also inhibits whole-cell Ca2+ and Ba2+ currents in chromaffin cells, suggesting its action on Ca2+ channel subtypes (Villarroya et al., 1995).

Physical Properties Analysis

The physical properties of Dotarizine, such as solubility and stability, are not explicitly detailed in the available research. However, its pharmacological effects suggest it has suitable properties for oral administration.

Chemical Properties Analysis

Dotarizine's chemical properties enable it to interact with various receptors and ion channels. It has a propensity to block 5-HT2 receptors and Ca2+ channels, which is crucial for its therapeutic effects. These interactions are essential for its antimigraine and cerebrovascular reactivity properties (Novalbos et al., 1999).

Scientific Research Applications

  • Migraine Prophylaxis : Dotarizine is known for its effectiveness in preventing migraine attacks. It blocks P/Q calcium channels and inhibits exocytosis in a voltage-dependent manner in chromaffin cells, explaining its prophylactic action against migraines (Ruiz-Nuño et al., 2003). Additionally, it increases cytosolic calcium concentration and blocks calcium entry through voltage-dependent calcium channels (Novalbos et al., 1999).

  • Calcium Channel Blocking : Dotarizine and flunarizine inhibit calcium uptake, whole-cell calcium and barium currents, and catecholamine release in chromaffin cells (Villarroya et al., 1995).

  • Effects on Memory and Seizures : It has shown to prevent amnesia induced by electroconvulsive shock or pentylenetetrazol in rats and offers protection against electric seizures (Lazarova et al., 1995). Moreover, it can improve memory processes in certain conditions when administered orally in rats (Petkov et al., 2000).

  • Cerebrovascular Effects : Dotarizine diminishes the vasoconstrictive effect of hyperventilation on cerebral vessels in rabbits, showing regional differences in cerebrovascular reactivity (Kuridze et al., 2000). It also improves blood flow velocity and ultrastructural changes in cerebral arteries under hypoxic conditions (Kuridze et al., 1998).

  • Behavioral and Psychological Effects : Dotarizine has been observed to exert anxiolytic actions in rats and is involved in modulating changes in nitric oxide formation, suggesting its antimigrainous activity (Petkov et al., 1995). It also increases motor activity and has modulating effects partly dependent on its interaction with the 5-HT2 receptor (Petkov et al., 1994).

  • Effect on Vertigo : Dotarizine is significantly active against vertigo attacks and improves severity, hearing loss, and overall relief of symptoms in peripheral vertigo patients (Perelló et al., 1998).

  • Pharmacokinetics and Tolerability : It has been found to be well tolerated in humans with no clinically relevant adverse events after single and multiple oral doses. The terminal elimination half-life ranges between 7 and 12 hours (Farré et al., 1997).

properties

IUPAC Name

1-benzhydryl-4-[3-(2-phenyl-1,3-dioxolan-2-yl)propyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H34N2O2/c1-4-11-25(12-5-1)28(26-13-6-2-7-14-26)31-21-19-30(20-22-31)18-10-17-29(32-23-24-33-29)27-15-8-3-9-16-27/h1-9,11-16,28H,10,17-24H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRMJAFKKJLRDLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCC2(OCCO2)C3=CC=CC=C3)C(C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H34N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60233630
Record name Dotarizine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60233630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

442.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dotarizine

CAS RN

84625-59-2
Record name Dotarizine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84625-59-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dotarizine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084625592
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dotarizine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06446
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Dotarizine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60233630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DOTARIZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IO7663S6D3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
271
Citations
C Montiel, CJ Herrero, E Garcı́a-Palomero… - European journal of …, 1997 - Elsevier
… In contrast, the 5-HT 2C response was unaffected by 1 μM dotarizine and blocked around 62… oocytes was unaffected by 10 μM dotarizine. It is concluded that dotarizine blocks 5-HT 2A …
Number of citations: 20 www.sciencedirect.com
J Novalbos, F Abad-Santos, P Zapater… - European journal of …, 1999 - Elsevier
… In this study, we compared the ability of dotarizine and flunarizine to cause cell death and … that, in spite of having similar lipophilicity, dotarizine has readily reversible effects to block …
Number of citations: 27 www.sciencedirect.com
A Ruiz-Nuño, M Villarroya, M Cano-Abad… - European journal of …, 2001 - Elsevier
… dotarizine or flunarizine. Ketanserin shifted to the right, in parallel, the concentration–response curves for 5-HT in rabbit aorta; however, dotarizine … halved by 3 μM dotarizine in a voltage-…
Number of citations: 12 www.sciencedirect.com
M Villarroya, L Gandia, B Lara, A Albillos… - British journal of …, 1995 - Wiley Online Library
… Blockade exhibited IC_0s of 4ptM for dotarizine and 2.2lAM for flunarizine. Dotarizine … by dotarizine and flunarizine with IC50s of 1.2 and 0.6 gAM, respectively. Upon washout of …
Number of citations: 41 bpspubs.onlinelibrary.wiley.com
T Tejerina, T Chulia, P Gonzalez - European journal of pharmacology, 1993 - Elsevier
… Moreover, dotarizine at concentrations less than 10 −6 M did not modify the contractile … inhibited by dotarizine 10 −7 −10 −6 M in aorta and basilar arteries. Dotarizine also inhibited the …
Number of citations: 19 www.sciencedirect.com
M Farré, PN Roser, M Llorente, M Márquez, C Alberº… - researchgate.net
… effects oforal dotarizine after single dose … , Dotarizine and its metabolite were determined by gas chromatography with NP detector: The results showed a good tolerability of dotarizine …
Number of citations: 0 www.researchgate.net
A Ruiz-Nuño, I Mayorgas, JM Hernández-Guijo… - European journal of …, 2003 - Elsevier
… Thus, dotarizine caused a greater blockade of the late I Ba , compared with blockade of the … blocked by 3 μM dotarizine. Blockade was faster and greater when dotarizine was applied on …
Number of citations: 2 www.sciencedirect.com
N Kuridze, Z Czernicki, K Jarus-Dziedzic… - Journal of the …, 2000 - Elsevier
… , Dotarizine exhibits strong 5-HT2 receptor-specific antiserotoninergic properties. The vasostabilizing effect of Dotarizine … In the first group (6) 25 mg/kg of Dotarizine dissolved in 0.25% …
Number of citations: 11 www.sciencedirect.com
Z Czernicki, N Kuridze, J Jurkiewicz… - Brain Edema X …, 1997 - Springer
… Unlike other Ca + channnel blockers Dotarizine was found to … In the first experimental group 25 mg/kg of Dotarizine … The results revealed that oral administration of Dotarizine diminished …
Number of citations: 2 link.springer.com
CF Cartheuser, A Brasó, A Sacristán, JA Ortiz - Pharmacology, 1994 - karger.com
… dotarizine 0.024 mg/kg/min almost paralleled those of saline controls; 0.079 mg/kg/min dotarizine … Our findings with dotarizine indicate further cardiovascular similarities with flunarizine; …
Number of citations: 9 karger.com

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